molecular formula C22H18N4O6S B5395542 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 432007-35-7

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B5395542
CAS No.: 432007-35-7
M. Wt: 466.5 g/mol
InChI Key: YKXGURXKEZTHIG-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound that features a unique combination of functional groups, including an ethoxybenzoyl group, a hydroxy group, a thiadiazolyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Thiadiazole Group: The thiadiazole group can be introduced via a cyclization reaction involving a thiosemicarbazide and a suitable carboxylic acid derivative.

    Attachment of the Ethoxybenzoyl Group: The ethoxybenzoyl group can be attached through an acylation reaction using an ethoxybenzoyl chloride and a suitable base.

    Nitration: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Sodium ethoxide or other strong bases.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities. The presence of the thiadiazole and nitrophenyl groups suggests potential antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. If used in materials science, its mechanism would involve the chemical interactions that confer desired material properties.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one: Similar structure with a methoxy group instead of an ethoxy group.

    4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-aminophenyl)-1H-pyrrol-2(5H)-one: Similar structure with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 4-(4-Ethoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S/c1-3-32-16-10-6-14(7-11-16)19(27)17-18(13-4-8-15(9-5-13)26(30)31)25(21(29)20(17)28)22-24-23-12(2)33-22/h4-11,18,27H,3H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGURXKEZTHIG-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC=C(C=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432007-35-7
Record name 4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-5-(4-NITROPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.